methyl 2-(azepane-1-carbothioylamino)-5-methyl-4-phenylthiophene-3-carboxylate
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Overview
Description
Methyl 2-(azepane-1-carbothioylamino)-5-methyl-4-phenylthiophene-3-carboxylate is a synthetic organic compound with a complex structure. It belongs to the class of thiophene derivatives, which are known for their diverse applications in medicinal chemistry and materials science. The compound’s unique structure, featuring a thiophene ring substituted with various functional groups, makes it an interesting subject for scientific research.
Preparation Methods
The synthesis of methyl 2-(azepane-1-carbothioylamino)-5-methyl-4-phenylthiophene-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiophene Ring: The thiophene ring is synthesized through a cyclization reaction involving a dicarbonyl compound and elemental sulfur.
Introduction of Substituents: The phenyl and methyl groups are introduced via Friedel-Crafts alkylation reactions.
Azepane Ring Formation: The azepane ring is formed through a nucleophilic substitution reaction involving a suitable amine precursor.
Carbothioylation: The carbothioyl group is introduced using a thiocarbonyl reagent under controlled conditions.
Esterification: The final step involves esterification to form the methyl ester group.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and automated reactors to scale up the process.
Chemical Reactions Analysis
Methyl 2-(azepane-1-carbothioylamino)-5-methyl-4-phenylthiophene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbothioyl group to a thiol group.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and temperature control.
Scientific Research Applications
Methyl 2-(azepane-1-carbothioylamino)-5-methyl-4-phenylthiophene-3-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly for its antimicrobial and anticancer properties.
Materials Science: Its unique structure makes it a candidate for use in organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Studies: The compound is used in biochemical assays to study enzyme interactions and protein
Properties
IUPAC Name |
methyl 2-(azepane-1-carbothioylamino)-5-methyl-4-phenylthiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2S2/c1-14-16(15-10-6-5-7-11-15)17(19(23)24-2)18(26-14)21-20(25)22-12-8-3-4-9-13-22/h5-7,10-11H,3-4,8-9,12-13H2,1-2H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGILIRFKLSBBHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(S1)NC(=S)N2CCCCCC2)C(=O)OC)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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